![molecular formula C10H12N2OS B2883956 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 905084-13-1](/img/structure/B2883956.png)
2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “allylthio” group attached at the 2-position indicates the presence of a sulfur atom bonded to an allyl group, which is a propene molecule missing one hydrogen .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, 2-allylthio-5-ethyl-6-methyl-4(3H)-pyrimidinone does not cyclize in the presence of sulfuric acid but forms the hydrogen sulfate with retention of the allyl group .Aplicaciones Científicas De Investigación
Antiviral Activity
One of the early applications of derivatives similar to 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one includes their synthesis for antiviral purposes. A study by Legraverend et al. (1985) synthesized carbocyclic analogs of 7-deazaguanosine, where the allyl group played a crucial role. These compounds exhibited selective inhibitory activities against the multiplication of herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell culture, suggesting potential antiviral applications (Legraverend, M., Ngongo-Tekam, R. M., Bisagni, E., & Zerial, A., 1985).
Anti-HIV-1 Activity
Research into the potential anti-HIV-1 activity of derivatives showcases another application. Khalifa and Al-Omar (2014) synthesized new derivatives bearing the allyl group, which showed moderate to good activities against HIV-1. Specifically, a compound with a 3-hydroxypropylthio substituent at the C-2 position of the pyrimidine core demonstrated potent anti-HIV-1 activity, indicating the impact of structural variations on biological activity (Khalifa, N., & Al-Omar, M., 2014).
Cytotoxic Activity
Kökbudak et al. (2020) explored the cytotoxic activities of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, which were synthesized starting from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were tested against human liver and breast cancerous cell lines, showcasing the potential of thioxo derivatives in cancer research (Kökbudak, Z., Saracoglu, M., Akkoç, S., Çimen, Z., Yilmazer, M., & Kandemirli, F., 2020).
Antibacterial Evaluation
The synthesis and evaluation of ureides of Baylis-Hillman derivatives, leading to the formation of compounds related to 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, demonstrated antibacterial activity. Some compounds in this category showed activity comparable to standard antibacterial agents, highlighting their potential in addressing bacterial infections (Nag, S., Pathak, R., Kumar, M., Shukla, P., & Batra, S., 2006).
Mecanismo De Acción
Target of Action
The primary target of HMS3455P10 is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids.
Mode of Action
HMS3455P10 interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it
Pharmacokinetics
A related compound was found to have good traditional drug-like properties , suggesting that HMS3455P10 might also exhibit favorable pharmacokinetic characteristics.
Result of Action
HMS3455P10 has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity
Propiedades
IUPAC Name |
2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUVDJYUQVTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

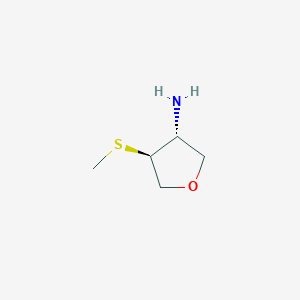
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)
![4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2883875.png)
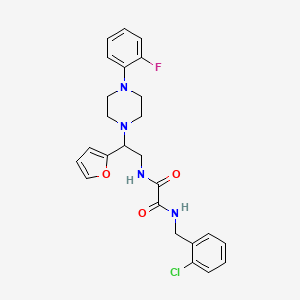
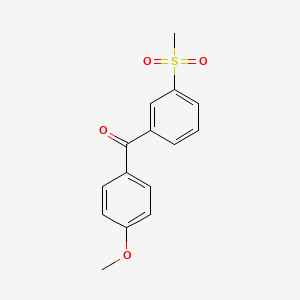
![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)
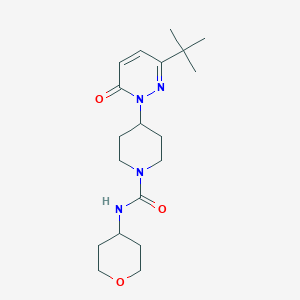
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
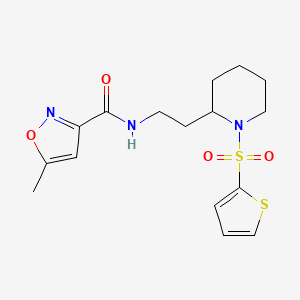



![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)